(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride
Description
Properties
IUPAC Name |
(2-chloro-2-oxo-1-phenylethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVFCAFBYHYGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-31-3 | |
| Record name | (2-chloro-2-oxo-1-phenylethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride, a compound with potential biological significance, has garnered attention in recent years for its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from a variety of scientific sources.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent .
- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory conditions. Its mechanism involves the suppression of COX enzymes, which are crucial in the inflammatory pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with bacterial cell membranes, leading to increased permeability and ultimately cell lysis .
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation, particularly COX-1 and COX-2, which are responsible for the synthesis of prostaglandins that mediate inflammation .
- Gene Expression Modulation : Research indicates that this compound may influence gene expression related to metabolic processes and stress responses in bacteria, enhancing its antimicrobial efficacy .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing effectiveness at concentrations as low as 0.5 mg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Potential
In a murine model of inflammation, administration of this compound resulted in a marked reduction in paw edema. The compound demonstrated IC50 values comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory diseases .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of (2-chloro-2-oxo-1-phenylethyl)ammonium chloride exhibit antitumor properties. These compounds can act as cytostatics or immunosuppressants, making them potential candidates for cancer therapy. For instance, the synthesis of oxazaphosphorine derivatives from this compound has shown promising results in inhibiting tumor growth in various models .
Antimicrobial Properties
The compound has been explored for its antimicrobial activity against various pathogens. Studies have demonstrated that certain derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
Synthesis of Amines
This compound serves as an intermediate in the synthesis of various amines and other nitrogen-containing compounds. Its reactivity allows for the formation of complex molecules through nucleophilic substitution reactions .
Chiral Auxiliaries
The compound can be utilized as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. This application is particularly relevant in pharmaceuticals where the chirality of a drug can significantly affect its efficacy and safety profile .
Data Table: Summary of Applications
Case Study 1: Synthesis and Biological Evaluation
In a study published in Organic & Biomolecular Chemistry, researchers synthesized several derivatives of this compound and evaluated their biological activities against different cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .
Case Study 2: Antimicrobial Testing
A recent study focused on testing the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that the compound had notable inhibitory effects, suggesting its potential role in developing new antimicrobial agents .
Comparison with Similar Compounds
Molecular and Functional Group Analysis
The table below compares key structural and functional attributes of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride with analogous compounds:
Key Observations:
- The phenyl group in the target compound distinguishes it from aliphatic analogs (e.g., cyclohexyl in Tramadol Related Compound B), enhancing aromatic interactions but reducing water solubility.
- The ammonium chloride group increases polarity, making it more soluble in aqueous media compared to neutral esters like (R)-2-Chloro-2-oxo-1-phenylethyl acetate.
- Functional group reactivity : The chloro-oxo moiety may participate in nucleophilic substitution or condensation reactions, similar to acetoxypropionyl chloride derivatives .
Thermal and Stability Properties
- Ammonium chloride derivatives (e.g., NH₄Cl) decompose upon heating, releasing hydrogen chloride (HCl) gas . The phenyl group in the target compound could stabilize the structure marginally compared to aliphatic chains but may still exhibit HCl release at elevated temperatures.


- Eutectic mixtures: Ammonium-based chlorides often form hydrogen-bonded networks with urea or other hydrogen donors . The phenyl group in the target compound may hinder such interactions compared to aliphatic analogs like dodecyltrimethylammonium chloride.
Preparation Methods
Chloroacetylation of Phenethylamine
The reaction of 2-phenylethylamine with chloroacetyl chloride serves as a foundational step in synthesizing the intermediate 2-chloro-N-phenethylacetamide. As detailed in green chemistry protocols, this exothermic reaction requires careful temperature modulation (0–25°C) and inert solvents like chloroform or toluene to prevent side reactions. The general mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the amide bond.
Table 1: Synthesis of 2-Chloro-N-phenethylacetamide Derivatives
| Entry | Substituent | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| 1 | -H | 82 | 70 | 3125 (N-H), 1670 (C=O) |
| 2 | -NO₂ | 66 | 66 | 3100 (N-H), 1600 (C=O) |
| 3 | -OCH₃ | 73 | 81 | 2980 (C-H), 1680 (C=O) |
Data adapted from green synthesis studies demonstrates that electron-donating groups (e.g., -OCH₃) enhance yields due to increased amine nucleophilicity, while electron-withdrawing groups (e.g., -NO₂) reduce reactivity.
Phosphorylation and Oxidation Strategies
Phosphoryl Chloride-Mediated Condensation
Patent US6187941B1 outlines a method for synthesizing oxazaphosphorine derivatives via condensation of amines with phosphoryl chloride (POCl₃). While originally designed for cytostatic agents, this approach is adaptable to phenyl-containing amines. Key steps include:
-
Slow addition of POCl₃ to 2-phenylethylamine at -20°C to 10°C to minimize exothermic side reactions.
-
Auxiliary base selection (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward.
-
Post-reaction heating (up to 100°C) to ensure complete cyclization or oxidation.
Yields for analogous compounds range from 60% to 75%, contingent on strict temperature control and stoichiometric excess of POCl₃.
Ozonolysis for Oxo Group Introduction
The preparation of 2-chloro-2-oxo-1,3,2-dioxaphospholane (CN102424692A) employs ozonolysis to introduce the oxo group. Although designed for cyclic phosphates, this method offers insights into oxidizing chloro intermediates:
-
Ozone gas (250–450 mL/min) is bubbled through a solution of 2-chloro-1,3,2-dioxaphospholane in toluene at -5°C to 30°C.
-
Reflux conditions (90–110°C) finalize the oxidation, yielding 70–80% of the target compound after vacuum distillation.
Adapting this to a phenyl-substituted system would require substituting the phospholane backbone with a phenylethylamine-derived intermediate.
Salt Formation and Purification
Ammonium Chloride Generation
Conversion of the free amine or amide to the ammonium chloride salt typically involves treatment with concentrated HCl. For example:
-
Protonation of 2-chloro-N-phenethylacetamide in anhydrous ether saturated with HCl gas yields the hydrochloride salt.
-
Recrystallization from ethanol/water mixtures enhances purity, with melting points correlating to structural homogeneity (e.g., 70–132°C for derivatives in Table 1).
Critical factors include stoichiometric HCl equivalence and exclusion of moisture to prevent hydrolysis of the chloro or oxo groups.
Q & A
Q. What are the recommended synthetic routes for (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-2-oxo-1-phenylethanol with ammonium chloride in a polar aprotic solvent (e.g., acetonitrile) under reflux. Optimization involves adjusting stoichiometry, temperature (70–90°C), and reaction time (6–12 hours). Purity is enhanced via recrystallization from ethanol/water mixtures . Monitor progress using TLC (silica gel, ethyl acetate/hexane) and confirm via NMR (¹H/¹³C) and FT-IR (C=O stretch at ~1700 cm⁻¹, NH₄⁺ bands at ~3150 cm⁻¹) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- XRD : Confirm crystalline structure and phase purity by comparing experimental patterns with simulated data (e.g., using CCDC databases) .
- Elemental Analysis : Verify C, H, N, Cl content (±0.3% deviation from theoretical values).
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M-Cl]⁺ or [M+H]⁺ ions.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >150°C indicates robustness for storage) .
Q. What solvents and conditions are suitable for recrystallization to achieve high yields?
- Methodological Answer : Use ethanol/water (3:1 v/v) at 60°C. Slowly cool to 4°C for 24 hours. Filter under reduced pressure and dry in a vacuum desiccator. Yield optimization requires balancing solubility (higher temperatures) and nucleation rates (slow cooling). Monitor crystal morphology via SEM .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational isomerism) by acquiring spectra at 25°C and -40°C.
- COSY/HSQC : Assign proton-carbon correlations to distinguish overlapping signals.
- DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., Gaussian 16, B3LYP/6-31G* basis set) to validate assignments .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Kinetic Studies : Perform reactions with varying nucleophiles (e.g., amines, thiols) under pseudo-first-order conditions. Use HPLC to track substrate depletion.
- Isotope Labeling : Replace chloride with ³⁶Cl to trace substitution pathways.
- Computational Modeling : Identify transition states (e.g., NBO analysis in Gaussian) to explain stereoelectronic effects favoring SN2 over SN1 mechanisms .
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1M HCl (24 hours, 25°C) and 0.1M NaOH (24 hours, 40°C). Analyze via LC-MS to identify products (e.g., phenylglyoxylic acid from hydrolysis).
- Arrhenius Plotting : Determine activation energy for degradation using accelerated stability testing (40°C, 75% RH for 3 months) .
Q. What role does the ammonium counterion play in modulating solubility and bioactivity?
- Methodological Answer :
- Ion-Exchange Experiments : Replace Cl⁻ with Br⁻ or I⁻ via metathesis. Compare solubility (shake-flask method) and logP values (HPLC retention times).
- Biological Assays : Test ion pairs against bacterial models (e.g., E. coli MIC assays) to correlate charge distribution with antimicrobial activity .
Application-Focused Questions
Q. How can this compound be utilized as a precursor in heterocyclic synthesis?
- Methodological Answer : React with hydrazines or thioureas to form pyrazoles or thiazoles. Optimize cyclization using microwave-assisted synthesis (100°C, 30 minutes, DMF). Characterize products via HRMS and single-crystal XRD .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer :
- HPLC-DAD/ELSD : Use a C18 column (acetonitrile/0.1% TFA gradient) with LOD ≤0.1%.
- NMR qNMR : Employ ¹H-NMR with internal standards (e.g., maleic acid) for absolute quantification.
- ICP-MS : Detect heavy metal residues (e.g., Pd from catalysts) at ppb levels .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Interlaboratory Comparison : Validate methods using a certified reference material (CRM).
- Purity Assessment : Re-analyze samples via DSC (melting point ±1°C) and HPLC (purity >99.5%).
- Metadata Review : Check for solvent traces (e.g., DMSO in NMR) or polymorphic forms (via PXRD) .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 218.67 g/mol (theoretical) | |
| Solubility (H₂O) | 25 mg/mL (shake-flask, 25°C) | |
| pKa (ammonium) | ~4.5 (potentiometric titration) | |
| λmax (UV-Vis) | 254 nm (MeOH) |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Phenylacetic acid | Hydrolysis of oxo group | Use anhydrous conditions, inert gas |
| Diastereomeric salts | Racemization during synthesis | Chiral HPLC purification |
| Chloride-deficient adduct | Incomplete ion pairing | Recrystallize from HCl/ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


